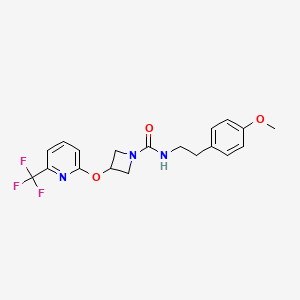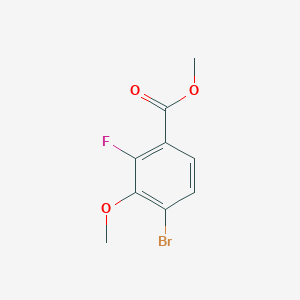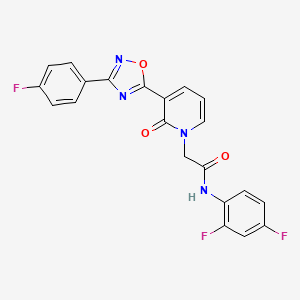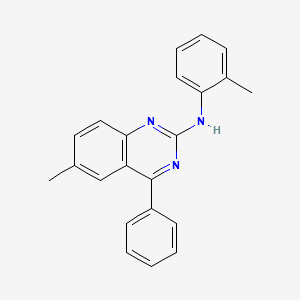
2-Chloroethyl 4-bromobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl 4-bromobenzenesulfonate is an organic compound with the molecular formula C8H8BrClO3S and a molecular weight of 299.56 g/mol. This compound is characterized by the presence of a chloroethyl group and a bromobenzenesulfonate group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 2-Chloroethyl 4-bromobenzenesulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-chloroethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Analyse Des Réactions Chimiques
2-Chloroethyl 4-bromobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the bromobenzenesulfonate group to benzenesulfonate or other reduced forms.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Applications De Recherche Scientifique
2-Chloroethyl 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl 4-bromobenzenesulfonate involves the alkylation of nucleophilic sites in target molecules. The chloroethyl group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of covalent bonds. This alkylation can result in the inhibition of enzyme activity or modification of protein function, which is useful in various biochemical studies .
Comparaison Avec Des Composés Similaires
2-Chloroethyl 4-bromobenzenesulfonate can be compared with similar compounds such as:
2-Chloroethyl benzenesulfonate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromobenzenesulfonyl chloride: Lacks the chloroethyl group, limiting its use in alkylation reactions.
2-Chloroethyl 4-methylbenzenesulfonate: Contains a methyl group instead of a bromine atom, affecting its reactivity and applications.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological applications.
Propriétés
IUPAC Name |
2-chloroethyl 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO3S/c9-7-1-3-8(4-2-7)14(11,12)13-6-5-10/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZYYZUXABAYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OCCCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2435758.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2435760.png)
![1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2435761.png)



![N-[2-(furan-2-yl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2435766.png)
![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2435768.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2435769.png)




![propan-2-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2435780.png)
